
2-(Chloromethyl)-1-methoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-methoxybutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a methoxybutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxybutane typically involves the chloromethylation of 1-methoxybutane. This can be achieved through the reaction of 1-methoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the methoxybutane to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methoxybutane derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of methoxybutane derivatives with various functional groups.
Oxidation: Production of methoxybutanal or methoxybutanoic acid.
Reduction: Generation of 1-methoxybutane.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-methoxybutane finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-methoxybutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states through electron-donating effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1-methoxypropane: Similar structure but with a shorter carbon chain.
2-(Chloromethyl)-1-methoxyhexane: Similar structure but with a longer carbon chain.
2-(Chloromethyl)-1-methoxybenzene: Aromatic analog with different reactivity due to the presence of a benzene ring.
Uniqueness
2-(Chloromethyl)-1-methoxybutane is unique due to its specific carbon chain length and the presence of both chloromethyl and methoxy groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C6H13ClO |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chloro-2-(methoxymethyl)butane |
InChI |
InChI=1S/C6H13ClO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3 |
Clave InChI |
QHYMSCGEEPMOIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
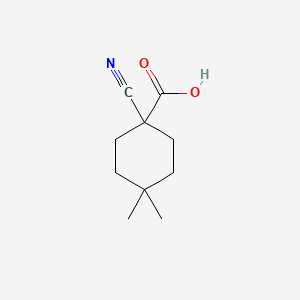
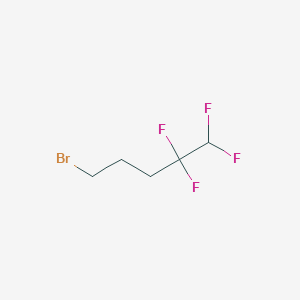
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
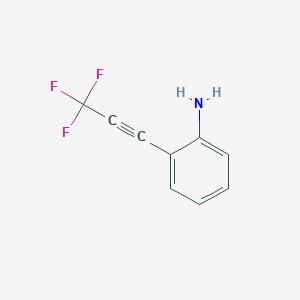


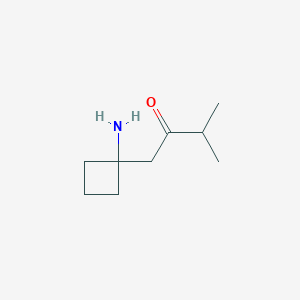
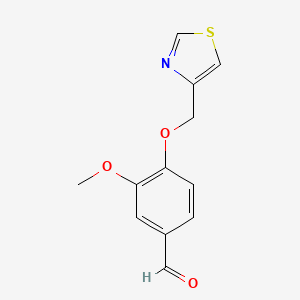
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
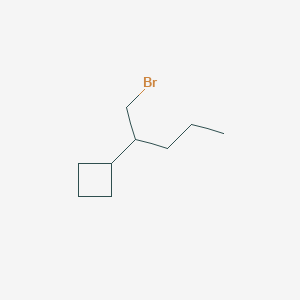
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
